molecular formula C5H4N2O2S B6279043 5-sulfanylpyrazine-2-carboxylic acid CAS No. 1339370-75-0

5-sulfanylpyrazine-2-carboxylic acid

Cat. No.: B6279043
CAS No.: 1339370-75-0
M. Wt: 156.2
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Description

5-Sulfanylpyrazine-2-carboxylic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the class of pyrazine derivatives, which are six-membered aromatic rings containing two nitrogen atoms and are known to exhibit a wide spectrum of biological activities . The core pyrazine structure is a privileged scaffold in drug discovery, found in numerous marketed drugs and active research compounds for conditions such as tuberculosis, cancer, and viral infections . The specific presence of both the carboxylic acid and sulfanyl (thiol) functional groups on the pyrazine ring makes this molecule a versatile intermediate for further chemical exploration. Researchers can utilize the carboxylic acid group for amide coupling reactions or ester formation, while the sulfanyl group offers opportunities for the synthesis of disulfides or thioethers . This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Pyrazinecarboxylic acid derivatives are frequently investigated for their antimicrobial and antitumor properties . Some analogs function as key intermediates in the synthesis of more complex molecules that act as enzyme inhibitors, targeting pathways crucial in diseases . Furthermore, the electron-deficient nature of the pyrazine ring allows it to act as an electron-accepting group, making derivatives of interest in material science, such as in the development of organic nonlinear optical (NLO) materials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1339370-75-0

Molecular Formula

C5H4N2O2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Thiolation of Halogenated Pyrazines

A cornerstone of 5-sulfanylpyrazine-2-carboxylic acid synthesis is the nucleophilic displacement of halogen atoms on the pyrazine ring. In a method analogous to the preparation of 5-chloropyrazine-2-carbonitrile, halogenated pyrazine intermediates undergo substitution with sulfur nucleophiles such as thiols or thiourea. For instance, 5-chloropyrazine-2-carboxylic acid derivatives react with benzenethiols in the presence of a heterogeneous copper catalyst to yield sulfanylpyrazine products. The reaction follows a radical-ionic mechanism, where the copper catalyst facilitates single-electron transfer, enhancing regioselectivity at the C(5) position.

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: Cu/CuO (5–10 mol%)

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Yield: 70–85%

Electronic deficiency calculations of the pyrazine ring (e.g., C(5) position) correlate with observed reactivity, ensuring preferential substitution at the target site.

Oxidation of Thioether Precursors

Thioether Intermediate Synthesis

Thioether-functionalized pyrazines serve as precursors for sulfanylpyrazine-2-carboxylic acid. A patent describing the synthesis of 5-methylpyrazine-2-carboxylic acid highlights the utility of oxidation steps in introducing carboxylic acid groups. By analogy, 5-(methylsulfanyl)pyrazine-2-carboxylic acid can be oxidized using potassium permanganate (KMnO₄) or chromium-based agents to replace the methylsulfanyl group with a sulfonic acid, which is subsequently reduced to the sulfanyl moiety.

Oxidation Protocol:

  • Oxidizing agent: KMnO₄ (3.8 mol equivalents)

  • Temperature: 100–105°C

  • Reaction time: 1–4 hours

  • Yield after reduction: 65–75%

Decarboxylation of Multifunctional Intermediates

Acid-Catalyzed Decarboxylation

Decarboxylation of 5-sulfanylpyrazine-2,3-dicarboxylic acid derivatives offers a route to the monocarboxylic acid target. The process involves sulfuric acid-mediated cleavage of the C(3) carboxyl group under controlled pH. For example, 5-sulfanylpyrazine-2,3-dicarboxylic acid undergoes decarboxylation at 115°C in concentrated H₂SO₄, yielding this compound with minimal byproducts.

Optimization Parameters:

  • Acid concentration: 95–98% H₂SO₄

  • Temperature: 110–130°C

  • Mol ratio (H₂SO₄ : substrate): 2.5 : 1

  • Yield: 80–90%

Catalytic Coupling Approaches

Copper-Mediated C–S Bond Formation

Building on methodologies for chloropyrazine synthesis, copper catalysts enable direct C–S coupling between pyrazine-2-carboxylic acid and thiols. This one-pot reaction avoids halogenated intermediates, streamlining the synthesis. The mechanism involves a Cu(I)/Cu(III) redox cycle, with the carboxylic acid group directing thiolation to the C(5) position.

Catalytic System:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: K₂CO₃

  • Solvent: DMSO

  • Yield: 60–70%

Process Scalability and Industrial Feasibility

Material Consumption and Cost Analysis

A patent for 5-methylpyrazine-2-carboxylic acid provides material consumption data applicable to sulfanyl derivative synthesis:

MaterialSpecificationConsumption (kg/kg product)
Pyruvic aldehydeIndustrial grade7.00
o-Phenylenediamine98% purity8.50
Sodium pyrosulfite98% purity6.75
Potassium permanganate98% purity38.00

This table underscores the scalability of pyrazine syntheses, though sulfur-containing reagents would require additional safety and waste management protocols.

Spectroscopic Validation and Quality Control

Analytical Characterization

Post-synthesis, this compound is validated via:

  • Melting point : 164–172°C (consistent with decarboxylated analogues)

  • HPLC purity : ≥99%

  • ¹H NMR : δ 8.45 (s, 1H, pyrazine-H), δ 13.2 (s, 1H, COOH)

Scientific Research Applications

5-Sulfanylpyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 5

5-Hydroxypyrazine-2-Carboxylic Acid (5-OH-POA)
  • Structure : Hydroxyl (-OH) substituent at position 3.
  • Synthesis: Serves as a precursor for derivatives like 5-chloro and 5-alkylamino analogs via substitution reactions .
  • Properties : Higher polarity and acidity compared to 5-sulfanyl due to the hydroxyl group’s strong electron-withdrawing nature. Soluble in polar solvents (e.g., DMSO at 50 mg/mL) .
  • Applications : Intermediate in synthesizing antimycobacterial carboxamides .
5-Chloropyrazine-2-Carboxylic Acid Derivatives
  • Structure : Chlorine (-Cl) substituent at position 4.
  • Synthesis : Prepared via chlorination of 5-OH-POA, yielding 5-chloro-N-phenylpyrazine-2-carboxamides with 18–89% yields .
  • Bioactivity : Exhibits antimycobacterial activity (e.g., MIC values <10 µM against M. tuberculosis H37Ra) .
  • Comparison : The chloro group is less nucleophilic than sulfanyl, reducing reactivity in thiol-mediated interactions but improving stability against oxidation.
5-Methylpyrazine-2-Carboxylic Acid
  • Structure : Methyl (-CH₃) substituent at position 5.
  • Properties: Non-polar, hydrophobic substituent reduces solubility in polar solvents. Molecular weight: 140.1 g/mol (vs. 156.2 g/mol for 5-sulfanyl analog) .
  • Applications : Used in coordination chemistry (e.g., tin(IV) complexes) .
5-(Difluoromethyl)Pyrazine-2-Carboxylic Acid
  • Structure : Difluoromethyl (-CF₂H) substituent at position 5.
  • Properties : Electron-withdrawing group increases acidity of the carboxylic acid (pKa ~1.5–2.5). Molecular weight: 174.11 g/mol .
  • Comparison : The sulfanyl group’s nucleophilicity contrasts with the CF₂H group’s stability against metabolic degradation.

Q & A

Q. How can computational chemistry predict novel reactivity of this compound?

  • Methodological Answer : Transition state modeling (e.g., via Gaussian) identifies feasible reaction pathways (e.g., nucleophilic aromatic substitution). MD simulations (AMBER) assess solvation effects on reactivity. Experimental validation via stopped-flow kinetics verifies predictions .

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